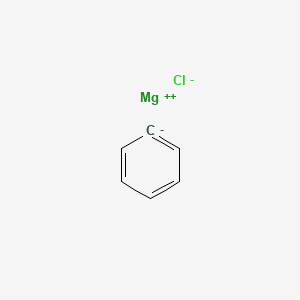

Magnesium benzene chloride

CAS No.:

Cat. No.: VC17946360

Molecular Formula: C6H5ClMg

Molecular Weight: 136.86 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5ClMg |

|---|---|

| Molecular Weight | 136.86 g/mol |

| IUPAC Name | magnesium;benzene;chloride |

| Standard InChI | InChI=1S/C6H5.ClH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 |

| Standard InChI Key | IWCVDCOJSPWGRW-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=[C-]C=C1.[Mg+2].[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Magnesium benzene chloride exists in two primary forms: phenyl magnesium chloride (aryl-MgCl) and benzyl magnesium chloride (alkyl-MgCl). The distinction lies in the aromatic or aliphatic group bonded to magnesium. Phenyl magnesium chloride features a direct Mg–C bond to a benzene ring, whereas benzyl magnesium chloride includes a methylene (–CH₂–) spacer between the aromatic ring and magnesium .

The molecular formula of benzyl magnesium chloride is C₇H₇ClMg (MW: 150.89 g/mol), with a structure represented by SMILES notation as Cl[Mg]CC1=CC=CC=C1 . X-ray crystallography reveals a tetrahedral geometry around magnesium, with the chloride ion and organic group occupying adjacent sites.

Synthesis and Optimization Strategies

Traditional Batch Synthesis with Copper Sulfide Catalysis

The seminal patent US2777886A outlines a high-yield synthesis of phenyl magnesium chloride using chlorobenzene and magnesium turnings catalyzed by copper sulfide (Cu₂S). Key parameters include:

-

Temperature: Reflux at 130–135°C under atmospheric pressure.

-

Catalyst Loading: 0.5–5% Cu₂S by magnesium weight (1–2% optimal).

-

Agitation: Rapid stirring (10,000 RPM) reduces reaction time to 3 hours post-reflux, versus 20 hours at 200 RPM .

A representative procedure involves heating magnesium turnings, chlorobenzene, and Cu₂S to reflux. The reaction initiates within 25 minutes, indicated by a greenish hue, and achieves 92.5% yield after 19.5 hours . Excess chlorobenzene acts as a solvent, preventing viscosity-induced stagnation and charring.

Flow Reactor Synthesis in Greener Solvents

Modern methods employ continuous flow reactors to improve scalability and safety. ChemicalBook reports an 83% yield of benzyl magnesium chloride using 2-methyltetrahydrofuran (2-MeTHF) as a solvent. The protocol involves:

-

Residence Time: 4 minutes in a flow system at 60°C under 5171.62 Torr.

-

Magnesium Activation: Chips/powder (1:1 wt%) pre-treated under argon.

-

Halide Feed: Bromobenzene (1.2 M in THF) flowed at 0.5 mL/min .

This approach minimizes side reactions and enhances reproducibility, critical for industrial-scale production.

Table 1: Comparison of Synthesis Methods

| Parameter | Batch Method | Flow Reactor |

|---|---|---|

| Yield | 92.5% | 83% |

| Reaction Time | 20 hours | 4 minutes |

| Solvent | Chlorobenzene | 2-MeTHF/THF |

| Catalyst | Cu₂S | None |

| Scalability | Moderate | High |

Physicochemical Properties and Reactivity

Thermal and Solubility Profiles

Phenyl magnesium chloride is air- and moisture-sensitive, requiring storage under inert gases. It reacts violently with water, producing benzene and magnesium hydroxide chloride . In ethereal solvents (THF, 2-MeTHF), it forms stable solutions up to 1M concentration .

Spectroscopic Characteristics

-

UV-Vis: Absorption at 280 nm (π→π* transition of the aromatic ring).

-

NMR: ^25Mg NMR shows a resonance at −15 ppm (tetrahydrofuran-coordinated Mg) .

Industrial and Laboratory Applications

Grignard Reactions

Benzyl magnesium chloride nucleophilically adds to carbonyl groups, synthesizing secondary alcohols. For example, reaction with formaldehyde yields benzyl alcohol:

.

Pharmaceutical Intermediates

This reagent synthesizes diphenhydramine (antihistamine) precursors via ketone formation. Recent patents highlight its role in producing tyrosine kinase inhibitors .

Recent Advances and Future Directions

The shift toward flow chemistry and green solvents aligns with sustainable chemistry goals. Catalytic innovations, such as nickel-doped magnesium, may further enhance reaction rates . Additionally, computational modeling of Mg–C bond polarization could unlock new reaction pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume